molecular formula C22H20FN3O2 B4517770 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone

Cat. No.: B4517770
M. Wt: 377.4 g/mol
InChI Key: TYRRGZJTUIIFRP-UHFFFAOYSA-N
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Description

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of a benzoxazole ring, a piperidine ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxazole ring, the introduction of the piperidine ring, and the coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, piperidine-containing molecules, and indole-based compounds. Examples include:

  • 6-fluoro-3-(4-piperidinyl)benzisoxazole
  • 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Uniqueness

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-17-5-6-18-20(13-17)28-24-22(18)16-8-10-25(11-9-16)21(27)14-26-12-7-15-3-1-2-4-19(15)26/h1-7,12-13,16H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRRGZJTUIIFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone
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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone
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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone
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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone
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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone
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1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone

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